molecular formula C14H10Cl2N2S B11685965 2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B11685965
M. Wt: 309.2 g/mol
InChI Key: IMWJBXSEDMUZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two chlorine atoms and a methyl group attached to the benzothiazole ring, making it a unique and versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline typically involves the cyclization of thioformanilides. One common method includes the use of 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) as a catalyst in dichloromethane at ambient temperature. This reaction yields high amounts of the desired benzothiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like DDQ, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: DDQ in dichloromethane.

    Reduction: Hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins . By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is unique due to the presence of both chlorine atoms and a methyl group on the benzothiazole ring. This combination of substituents enhances its reactivity and allows for a broader range of chemical modifications and applications compared to similar compounds.

Properties

Molecular Formula

C14H10Cl2N2S

Molecular Weight

309.2 g/mol

IUPAC Name

2,6-dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

InChI

InChI=1S/C14H10Cl2N2S/c1-7-2-3-11-12(4-7)19-14(18-11)8-5-9(15)13(17)10(16)6-8/h2-6H,17H2,1H3

InChI Key

IMWJBXSEDMUZTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC(=C(C(=C3)Cl)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.